2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Overview
Description
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound characterized by its spiro structure, which consists of two cyclic systems connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multi-step organic reactions. One common approach is the Suzuki cross-coupling reaction, which is used to form the spirocyclic core. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as chlorobenzene or o-dichlorobenzene and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-throughput screening and automation can also play a role in industrial production.
Chemical Reactions Analysis
Types of Reactions
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9′-xanthene]: Known for its use in organic electronics and as a non-fullerene acceptor.
Spiro[acridine-9,9′-xanthene]: Utilized in the development of thermally activated delayed fluorescence (TADF) materials.
Spiro[cyclohexane-1,1’-isobenzofuran]: Explored for its potential in synthetic organic chemistry.
Uniqueness
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in materials science and medicinal chemistry.
Properties
CAS No. |
94088-63-8 |
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Molecular Formula |
C42H42N2O3 |
Molecular Weight |
622.8 g/mol |
IUPAC Name |
2'-(dibenzylamino)-6'-(dibutylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C42H42N2O3/c1-3-5-25-43(26-6-4-2)34-21-23-37-40(28-34)46-39-24-22-33(27-38(39)42(37)36-20-14-13-19-35(36)41(45)47-42)44(29-31-15-9-7-10-16-31)30-32-17-11-8-12-18-32/h7-24,27-28H,3-6,25-26,29-30H2,1-2H3 |
InChI Key |
NKALOPUGCTYSOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
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